molecular formula C14H9ClO3 B1219998 Chlorflurecol CAS No. 2464-37-1

Chlorflurecol

Cat. No.: B1219998
CAS No.: 2464-37-1
M. Wt: 260.67 g/mol
InChI Key: SVOAUHHKPGKPQK-UHFFFAOYSA-N
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Description

Chlorflurecol, also known as 2-chloro-9-hydroxyfluorene-9-carboxylic acid, is a synthetic compound primarily used as a plant growth regulator. It was introduced around 1965 and has been utilized in various agricultural applications, including the regulation of growth in pineapples, strawberries, and turf. This compound is known for its ability to inhibit the synthesis of endogenous auxin and gibberellin in plants, leading to the suppression of growth and development in herbaceous plants .

Mechanism of Action

Target of Action

Chlorflurecol, also known as Chlorflurenol, is a plant growth regulator and an obsolete herbicide . It primarily targets the growth and development of growing tips and buds of herbaceous plants .

Mode of Action

This compound acts as an auxin inhibitor . Auxins are a class of plant hormones that are essential for plant body development. By inhibiting auxin, this compound blocks or slows down the growth and development of the growing tips and buds of herbaceous plants .

Pharmacokinetics

It is known to be absorbed by leaves and roots . It has a low aqueous solubility , which could impact its bioavailability and distribution within the plant system.

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of plant growth and development, particularly at the growing tips and buds of herbaceous plants . This results in a retardation of plant growth, which was the intended effect when it was used as a herbicide and plant growth regulator.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it might be less effective in high moisture environments.

Preparation Methods

Chlorflurecol can be synthesized through several synthetic routes. One common method involves the reaction of fluorene with chloroform in the presence of a strong base, followed by oxidation to introduce the hydroxyl and carboxyl groups. Industrial production methods often involve the use of environmentally friendly solvents and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Chlorflurecol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chlorofluorenone derivatives.

    Reduction: Reduction reactions can convert chlorflurenol to its corresponding alcohol.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chlorflurecol has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Chlorflurecol is unique in its ability to inhibit both auxin and gibberellin synthesis, making it a versatile plant growth regulator. Similar compounds include:

This compound stands out due to its specific mechanism of action and its ability to induce parthenocarpic fruit development in certain plants, making it a valuable tool in agricultural research and applications .

Properties

IUPAC Name

2-chloro-9-hydroxyfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9ClO3/c15-8-5-6-10-9-3-1-2-4-11(9)14(18,13(16)17)12(10)7-8/h1-7,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOAUHHKPGKPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2(C(=O)O)O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034251
Record name Chlorflurecol
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Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Formulated as an emulsifiable concentrate and granular; [Reference #1] Solid; [Sigma-Aldrich MSDS]
Record name Chlorflurenol
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Vapor Pressure

0.00005 [mmHg]
Record name Chlorflurenol
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CAS No.

2464-37-1
Record name Chlorflurenol
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Record name Chlorflurecol
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Record name Chlorflurecol
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Record name 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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